4-acetamido-1,1-dioxothiane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetamido-1,1-dioxothiane-4-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of an acetamido group, a dioxothiane ring, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-1,1-dioxothiane-4-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of precursor compounds using specific oxidizing agents. For instance, the oxidation of primary alcohols and aldehydes to carboxylic acids can be performed using oxidizing agents such as potassium permanganate (KMnO4) and Jones reagent (CrO3 & H2SO4) . Additionally, the use of electrocatalytic methods with mediators like 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) has been reported to effectively oxidize primary alcohols and aldehydes to carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the development of green chemistry approaches, such as the use of environmentally friendly oxidizing agents and solvents, can contribute to sustainable industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-acetamido-1,1-dioxothiane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of functional groups such as the acetamido and carboxylic acid groups.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-acetamido-1,1-dioxothiane-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound’s potential therapeutic properties are explored in drug development and pharmaceutical research.
Wirkmechanismus
The mechanism of action of 4-acetamido-1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to its functional groups, which can participate in various chemical reactions. For instance, the acetamido group can undergo nucleophilic substitution, while the carboxylic acid group can participate in acid-base reactions. These interactions contribute to the compound’s effects in different applications .
Vergleich Mit ähnlichen Verbindungen
4-acetamido-1,1-dioxothiane-4-carboxylic acid can be compared with other similar compounds, such as:
4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT): This compound is used as an electrocatalyst in oxidation reactions and shares similar functional groups with this compound.
4-acetamido-TEMPO: Another related compound used in electrochemical oxidation of alcohols to aldehydes and ketones.
Eigenschaften
Molekularformel |
C8H13NO5S |
---|---|
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
4-acetamido-1,1-dioxothiane-4-carboxylic acid |
InChI |
InChI=1S/C8H13NO5S/c1-6(10)9-8(7(11)12)2-4-15(13,14)5-3-8/h2-5H2,1H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
XMAVLCWLWNYSMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1(CCS(=O)(=O)CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.